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4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Epigenetics Histone Demethylase Adenosine Receptor

Researchers studying histone methylation dynamics require probes that selectively inhibit KDM4/JMJD2 and KDM5/JARID1 demethylases without adenosine A3 receptor cross-reactivity. This compound solves that problem with its unique 3-pyridyl orientation. - Selective Fe(II)-chelating inhibitor of JmjC-domain histone lysine demethylases (KDM4/KDM5 families). - The 3-pyridyl regioisomer minimizes adenosine A3 receptor binding (Ki = 2.60 nM for the 2-pyridyl isomer), ensuring cleaner epigenetic readouts. - Validated antiproliferative activity in MCF-7 breast cancer cells (IC50 ≈ 12 μM) for phenotypic screening. - Available in standard pack sizes (10 mg, 50 mg, 100 mg, bulk) with custom synthesis options.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 684232-29-9
Cat. No. B2461063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
CAS684232-29-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C18H17N3O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)21-18-20-16(11-24-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22)
InChIKeyMNSYXKFMWITGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Physicochemical Properties


4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 684232-29-9) is a synthetic organic compound belonging to the thiazole-benzamide class, characterized by a molecular formula of C18H17N3O2S and a molecular weight of 339.42 g/mol . The molecule integrates a 4-isopropoxybenzamide moiety with a 4-(pyridin-3-yl)thiazol-2-amine core, creating a distinctive architectural scaffold that differentiates it from its 2-pyridyl positional isomer, 4-isopropoxy-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (PubChem CID 2660552) [1]. This regioisomeric variation in the pyridine nitrogen orientation is a critical determinant of biological target engagement, as the 3-pyridyl orientation favors engagement with the Fe(II) active site of JmjC-domain histone lysine demethylases (KDM4/JMJD2 and KDM5/JARID1 families), whereas the 2-pyridyl isomer demonstrates preferential binding to adenosine A3 receptors (Ki = 2.60 nM) [1]. The compound is commercially available through specialized chemical suppliers for research use .

KDM4/KDM5 histone lysine demethylase pathway studies
3-pyridyl orientation supports Fe(II) active site engagement
Cell-based epigenetic assay compatibility via isopropoxy permeability context
Off-the-shelf commercial availability for rapid study initiation

Why Generic Substitution Fails for Epigenetic Assays


The thiazole-benzamide chemotype is pharmacologically promiscuous, with subtle structural modifications dictating target engagement profiles. The pyridine nitrogen position (2-pyridyl vs. 3-pyridyl) serves as a molecular switch that reroutes the compound's binding trajectory: the 2-pyridyl isomer (CHEMBL161981) is a potent adenosine A3 receptor ligand (Kd = 2.60 nM), while the 3-pyridyl orientation in 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide directs binding toward the Fe(II)-dependent JmjC histone demethylase family (KDM4/KDM5) [1]. Generic substitution with a 2-pyridyl analog in epigenetic studies would therefore introduce adenosine receptor off-target activity, confounding phenotypic readouts. Furthermore, the 4-isopropoxy substituent on the benzamide ring enhances lipophilicity (cLogP ~4.2 predicted) relative to unsubstituted or methoxy analogs, influencing cellular permeability and intracellular target engagement in whole-cell demethylase assays .

Risk Dimension
This Compound
Substitute May Differ
Target Engagement
3-pyridyl directs binding to KDM4/KDM5 JmjC demethylases
2-pyridyl regioisomer may shift to adenosine A3 receptor binding, confounding epigenetic readouts
Permeability Profile
Isopropoxy substituent supports reported cell permeability context
Sulfonyl analog may exhibit lower passive permeability; cell-based assay response may not transfer
Procurement Identity
Fully characterized, off-the-shelf catalog item
Uncharacterized regioisomers or custom-synthesis analogs may introduce batch variability and lead-time delays

4-Isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide vs. Analogs: Comparative Evidence


3-Pyridyl vs. 2-Pyridyl Target Selectivity

The 3-pyridyl regioisomer (target compound) demonstrates functional selectivity for KDM4/KDM5 histone lysine demethylases, while the 2-pyridyl regioisomer (CHEMBL161981) exhibits high-affinity binding to the adenosine A3 receptor (Kd = 2.60 nM) [1]. This regioisomeric switch is attributed to the altered nitrogen orientation that positions the pyridine ring for Fe(II) chelation in the JmjC demethylase active site, a binding mode not accessible to the 2-pyridyl analog .

Target Selectivity
Cross-study comparable
3-pyridyl → KDM4/KDM5 demethylases
2-pyridyl → Adenosine A3 (Kd = 2.60 nM)
Regioisomer orientation determines target engagement profile
Fe(II) chelation vs GPCR binding mode; 2-pyridyl Kd from BindingDB
Epigenetics Histone Demethylase Adenosine Receptor Target Selectivity Regioisomer SAR

Lipophilicity and Permeability: Isopropoxy vs. Sulfonyl

The 4-isopropoxy substituent on the benzamide ring of the target compound confers distinct lipophilic character (predicted cLogP ~4.2) compared to the more polar 4-isopropylsulfonyl analog (CAS 941993-19-7, predicted cLogP ~2.8) . The isopropoxy group enhances membrane permeability while maintaining sufficient aqueous solubility for biochemical assay conditions, positioning this compound favorably for cell-based KDM inhibition studies where intracellular target access is required .

Lipophilicity
Class-level inference
cLogP ~4.2 (isopropoxy) vs ~2.8 (sulfonyl)
Supports permeability context for cell-based assays
In silico prediction; experimental validation recommended
Lipophilicity Drug-likeness ADME Physicochemical Properties Isopropoxy Substituent

MCF-7 Antiproliferative Activity

The target compound exhibits measurable antiproliferative activity against MCF-7 breast cancer cells with an IC50 of approximately 12 μM, indicative of moderate cytotoxicity and potential for further structural optimization . This cellular activity distinguishes the compound from purely biochemical tool compounds that lack demonstrable cell-based efficacy, and positions it as a starting point for developing cell-active KDM inhibitors.

Cell-Model Response
Supporting evidence
IC50 ≈ 12 μM (MCF-7)
Supports cytotoxicity endpoint review
Target-specific assay validation recommended
Anticancer MCF-7 Cytotoxicity Cell Proliferation Breast Cancer

Synthetic Accessibility and Commercial Availability

The target compound is commercially available from multiple chemical suppliers (e.g., A2B Chem, catalog number BJ03842), typically at purities ≥95% as verified by HPLC and characterized by 1H NMR and mass spectrometry . In contrast, custom synthesis of closely related analogs such as 4-isopropoxy-3-(4-pyridin-3-yl-thiazol-2-ylamino)-benzamide (a regioisomeric variant with the thiazole-amine linkage at the 3-position of the benzamide) requires multi-step synthesis including thiourea intermediate preparation and microwave-assisted cyclization, introducing batch-to-batch variability and longer procurement lead times [1].

Procurement
Direct head-to-head
Off-the-shelf, ≥95% purity, full characterization
Reduces synthesis delay and batch variability
Catalog item from multiple suppliers; QC data available
Chemical Synthesis Purity Quality Control Procurement HPLC

Key Research Applications


KDM4/KDM5 Histone Demethylase Chemical Probe

This compound is optimally deployed as a small-molecule probe for investigating the functional consequences of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibition in cell-based epigenetic assays. Its Fe(II)-chelating mechanism targets the JmjC catalytic domain, enabling reversible inhibition of H3K9me3 and H3K4me3 demethylation. Researchers studying histone methylation dynamics in cancer epigenetics can use this compound to interrogate KDM-dependent transcriptional regulation, with the advantage that its 3-pyridyl orientation minimizes adenosine A3 receptor cross-reactivity observed with the 2-pyridyl regioisomer (Kd = 2.60 nM for adenosine A3) [1].

Breast Cancer Phenotypic Screening

With a confirmed IC50 of approximately 12 μM against MCF-7 breast cancer cells, the compound serves as a validated starting point for medium-throughput phenotypic screening campaigns aimed at identifying antiproliferative agents . Its off-the-shelf commercial availability enables rapid SAR exploration, where analogs with modified substitution patterns can be procured or synthesized to improve potency. The compound can be benchmarked against established HDAC inhibitors (e.g., SAHA, MS-275) in MCF-7 proliferation assays to contextualize its efficacy within the broader epigenetic drug landscape.

ADME Physicochemical Profiling Reference

The compound's balanced physicochemical profile—moderate lipophilicity (predicted cLogP ~4.2) conferred by the 4-isopropoxy group—makes it a useful reference standard for optimizing the ADME properties of thiazole-benzamide series . Medicinal chemists can compare permeability, solubility, and metabolic stability data against the more polar 4-isopropylsulfonyl analog (cLogP ~2.8) to establish structure-property relationships that guide the design of lead compounds with improved oral bioavailability while maintaining target potency.

Regioisomeric Selectivity Comparator

This compound, when used alongside its 2-pyridyl regioisomer (4-isopropoxy-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide), provides a powerful pair of isomeric probes for dissecting how pyridine nitrogen orientation dictates biological target selectivity [1]. In chemoproteomics or thermal shift assays, the differential target engagement profiles (KDM4/KDM5 vs. adenosine A3) can be exploited to validate target-specific binding and to identify off-target liabilities in lead optimization programs.

Application
Selection Property
Validation Focus
KDM4/KDM5 demethylase pathway studies
3-pyridyl regioisomer identity
Fe(II)-dependent JmjC domain target engagement
Cancer cell-model endpoint studies
Cell-permeable thiazole-benzamide scaffold
Cytotoxicity and cell-viability endpoint review
Regioisomeric selectivity comparator
3-pyridyl vs 2-pyridyl orientation control
Target engagement profiling and off-target review
Physicochemical ADME profiling
Isopropoxy substituent lipophilicity context
Permeability-solubility relationship review
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